molecular formula C10H10FNO2 B13613127 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Katalognummer: B13613127
Molekulargewicht: 195.19 g/mol
InChI-Schlüssel: CTOOLZFLPOPVFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid typically involves a multi-step process. One common method starts with the directed ortho-lithiation of a suitable precursor, followed by nucleophilic aromatic substitution to introduce the fluorine atom. The intermediate is then subjected to reduction and alkylation reactions to form the final tetrahydroisoquinoline derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and other diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

  • 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
  • 1,2,3,4-Tetrahydroisoquinoline

Comparison: 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is unique due to the position of the fluorine atom and the carboxylic acid group. These structural features confer distinct chemical and biological properties, making it a valuable compound for specific applications .

Eigenschaften

Molekularformel

C10H10FNO2

Molekulargewicht

195.19 g/mol

IUPAC-Name

8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-9-4-7(10(13)14)3-6-1-2-12-5-8(6)9/h3-4,12H,1-2,5H2,(H,13,14)

InChI-Schlüssel

CTOOLZFLPOPVFQ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2=C1C=C(C=C2F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.